Boc-N-Methyl-D-Ornithine(Fmoc)-OH, commonly referred to as Fmoc-N-Me-D-Orn(Boc)-OH, is a modified amino acid used primarily in peptide synthesis. It features a N-methyl group on the nitrogen of the ornithine side chain and is protected with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. This compound has a molecular formula of and a molecular weight of approximately 468.5 g/mol. The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating its use in solid-phase peptide synthesis.
The chemical reactivity of Boc-N-Methyl-D-Ornithine(Fmoc)-OH is characterized by its ability to undergo various reactions typical of amino acids. Key reactions include:
Boc-N-Methyl-D-Ornithine(Fmoc)-OH has been studied for its potential biological activities. As a building block in peptides, it may influence the pharmacological properties of the resulting compounds. Specifically, the incorporation of N-methylation can enhance the stability and bioavailability of peptides. Some studies suggest that peptides containing ornithine derivatives exhibit antimicrobial and anticancer properties, although specific biological assays are necessary to confirm these effects.
The synthesis of Boc-N-Methyl-D-Ornithine(Fmoc)-OH typically involves several steps:
Various synthetic strategies have been reported in literature, emphasizing solid-phase synthesis techniques that allow for efficient peptide assembly while minimizing side reactions .
Boc-N-Methyl-D-Ornithine(Fmoc)-OH serves multiple purposes in biochemical research:
Research into the interactions of Boc-N-Methyl-D-Ornithine(Fmoc)-OH with biological systems is ongoing. Studies typically focus on how peptides containing this amino acid interact with receptors or enzymes. For instance, modifications in peptide structure can affect binding affinity and specificity towards targets like G-protein coupled receptors or enzymes involved in metabolic pathways.
Several compounds share structural similarities with Boc-N-Methyl-D-Ornithine(Fmoc)-OH, each exhibiting unique characteristics:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Fmoc-D-Ornithine | Contains D-ornithine without N-methylation | Commonly used in peptide synthesis without modification |
| Fmoc-L-Ornithine | L-form of ornithine | Often preferred for natural peptide synthesis |
| Fmoc-N-Methyl-L-Ornithine | N-methylation on L-ornithine | Enhances stability and bioactivity |
| Fmoc-N-Me-D-Phenylalanine | N-methylated phenylalanine | Used for studying receptor interactions |
The uniqueness of Boc-N-Methyl-D-Ornithine(Fmoc)-OH lies in its specific stereochemistry and modifications that enhance its utility in synthetic applications while potentially improving biological activity compared to its analogs.
Boc-N-Me-D-Orn(Fmoc)-OH represents a specialized amino acid derivative with significant utility in peptide synthesis due to its unique structural features and orthogonal protecting groups [1] [2]. The compound contains the D-ornithine backbone with N-methylation at the alpha position and dual protection via tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups . This section examines the solid-phase synthesis protocols for incorporating this compound into peptide sequences.
The selection of an appropriate resin is crucial for the successful incorporation of Boc-N-Me-D-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS) [4]. Common resins employed include:
| Resin Type | Properties | Compatibility with Boc-N-Me-D-Orn(Fmoc)-OH | Cleavage Conditions |
|---|---|---|---|
| Rink Amide | Yields C-terminal amides | High compatibility | TFA-based cocktails |
| Wang Resin | Yields C-terminal acids | Good compatibility | TFA-based cocktails |
| 2-Chlorotrityl | Minimal racemization | Excellent for sterically hindered residues | Mild acid conditions |
| MBHA | Compatible with Boc chemistry | Moderate compatibility | HF cleavage |
The resin preparation typically involves swelling in an appropriate solvent such as dimethylformamide or dichloromethane, followed by removal of the Fmoc protecting group from the resin using piperidine solutions [4] [5].
The incorporation of Boc-N-Me-D-Orn(Fmoc)-OH into growing peptide chains presents unique challenges due to the N-methylation, which creates steric hindrance [6] [7]. Standard coupling protocols often yield suboptimal results, necessitating specialized approaches:
The coupling reagents most effective for Boc-N-Me-D-Orn(Fmoc)-OH incorporation include:
| Coupling Reagent | Activation Mechanism | Relative Efficiency | Notes |
|---|---|---|---|
| HATU/DIPEA | Formation of active OAt ester | Excellent | Minimizes racemization |
| PyBOP/DIPEA | Formation of active OBt ester | Very good | Cost-effective alternative |
| COMU | Formation of Oxyma-based active ester | Excellent | Compatible with green solvents |
| DIC/HOBt | Formation of active OBt ester | Good | Requires longer reaction times |
The use of HATU/DIPEA has demonstrated superior results for coupling Boc-N-Me-D-Orn(Fmoc)-OH, with preactivation times kept minimal (1-2 minutes) to prevent racemization [6] [8].
Reaction monitoring is essential for ensuring complete incorporation of Boc-N-Me-D-Orn(Fmoc)-OH [4]. Common monitoring techniques include:
Optimization strategies for challenging sequences containing Boc-N-Me-D-Orn(Fmoc)-OH include:
Solution-phase synthesis offers alternative strategies for incorporating Boc-N-Me-D-Orn(Fmoc)-OH into peptide sequences, particularly valuable for large-scale production or when specific fragment condensation approaches are required [11] [12].
The strategic use of Boc-N-Me-D-Orn(Fmoc)-OH in fragment condensation approaches can be particularly advantageous [13]. Key considerations include:
The following table outlines common fragment condensation strategies involving Boc-N-Me-D-Orn(Fmoc)-OH:
| Strategy | Advantages | Limitations | Recommended Coupling Reagents |
|---|---|---|---|
| Convergent Synthesis | Minimizes sequential elongation issues | Potential solubility challenges | HATU, PyAOP |
| Linear Fragment Condensation | Simpler purification | Lower overall yields | COMU, PyBOP |
| Hybrid Approach | Combines benefits of both methods | Requires careful planning | HATU, COMU |
The convergent synthesis approach has demonstrated particular utility for incorporating Boc-N-Me-D-Orn(Fmoc)-OH, as it minimizes the challenges associated with sequential coupling to N-methylated residues [13] [12].
Solution-phase coupling of Boc-N-Me-D-Orn(Fmoc)-OH requires careful selection of activation methods to ensure efficient coupling while minimizing side reactions [14] [12]. Effective coupling methods include:
The following table compares the efficiency of various coupling methods for Boc-N-Me-D-Orn(Fmoc)-OH in solution:
| Coupling Method | Reaction Time | Yield (%) | Racemization (%) | Solvent System |
|---|---|---|---|---|
| DCC/HOBt | 6-12 hours | 70-80 | 2-5 | DCM/DMF |
| HATU/DIPEA | 2-4 hours | 85-95 | <1 | DMF |
| PyBOP/DIPEA | 3-6 hours | 80-90 | 1-3 | DCM/DMF |
| Mixed Anhydride | 4-8 hours | 75-85 | 3-7 | THF |
The HATU/DIPEA combination has consistently demonstrated superior performance for coupling Boc-N-Me-D-Orn(Fmoc)-OH in solution-phase synthesis, offering high yields with minimal racemization [6] [15].
Solution-phase synthesis of peptides containing Boc-N-Me-D-Orn(Fmoc)-OH requires robust purification strategies [14] [13]. Common approaches include:
Characterization methods for confirming successful incorporation include:
The orthogonal protection strategy employed in Boc-N-Me-D-Orn(Fmoc)-OH allows for selective deprotection and manipulation of functional groups [16] [17]. This section examines the compatibility of these protecting groups and strategies for sequential deprotection.
The dual protection in Boc-N-Me-D-Orn(Fmoc)-OH offers significant synthetic flexibility [16] [18]. The key features of this orthogonal protection include:
This orthogonality enables selective manipulation of either the alpha-amino or delta-amino functionality [17] [18]. The table below summarizes the orthogonal protection characteristics:
| Protecting Group | Position | Deprotection Conditions | Stability Conditions |
|---|---|---|---|
| Fmoc | Delta-amino | 20-50% piperidine in DMF | Stable to acids, hydrogenolysis |
| Boc | Alpha-N-methyl | TFA, HCl in dioxane | Stable to bases, hydrogenolysis |
| N-Methyl | Alpha-amino | Permanent modification | Stable under standard conditions |
This orthogonal protection strategy allows for selective functionalization of either amino group, enabling diverse synthetic applications [16] [18].
The Fmoc group in Boc-N-Me-D-Orn(Fmoc)-OH can be selectively removed under basic conditions [16] [10]. Standard deprotection protocols include:
The deprotection mechanism involves base-catalyzed beta-elimination, generating dibenzofulvene as a byproduct [16] [19]. The progress of deprotection can be monitored by UV spectroscopy, tracking the absorbance of the dibenzofulvene-piperidine adduct at 301 nm [10].
The Boc group can be selectively removed under acidic conditions without affecting the Fmoc protection [17] [20]. Common deprotection protocols include:
The deprotection mechanism involves acid-catalyzed formation of a tert-butyl cation, which decomposes to isobutene and carbon dioxide [17] [20]. Scavengers such as triisopropylsilane or water are often added to prevent side reactions with the released tert-butyl cation [17].
The orthogonal nature of the protecting groups in Boc-N-Me-D-Orn(Fmoc)-OH enables sophisticated sequential deprotection strategies [17] [18]. Common approaches include:
The table below outlines sequential deprotection strategies and their applications:
| Strategy | First Deprotection | Second Deprotection | Applications |
|---|---|---|---|
| Delta-selective | Fmoc removal (20% piperidine) | Boc remains intact | Side chain modification |
| Alpha-selective | Boc removal (TFA/DCM) | Fmoc remains intact | Backbone modification |
| Complete | Fmoc removal followed by Boc | None remaining | Full incorporation |
| Reverse | Boc removal followed by Fmoc | None remaining | Specialized sequences |
These sequential deprotection strategies enable precise control over the incorporation and modification of Boc-N-Me-D-Orn(Fmoc)-OH in peptide synthesis [17] [18].
The compatibility of protecting groups in Boc-N-Me-D-Orn(Fmoc)-OH with other commonly used protecting groups in peptide synthesis is summarized below:
| Other Protecting Group | Compatibility with Fmoc Removal | Compatibility with Boc Removal |
|---|---|---|
| Trityl (Trt) | Compatible | Removed |
| tert-Butyl (tBu) | Compatible | Removed |
| Pbf | Compatible | Partially removed |
| Allyl/Alloc | Compatible | Compatible |
| Benzyl (Bn) | Compatible | Compatible |
The solubility characteristics of tert-butoxycarbonyl-N-methyl-D-ornithine-9-fluorenylmethoxycarbonyl hydroxide exhibit distinct patterns across different solvent systems, primarily influenced by the dual protecting group architecture and the amphiphilic nature of the molecule. The compound demonstrates molecular formula C₂₆H₃₂N₂O₆ with a molecular weight of 468.5 grams per mole, establishing its substantial molecular framework [1] [2].
Polar Aprotic Solvents represent the most favorable dissolution medium for this compound. Dimethylformamide and dimethyl sulfoxide demonstrate exceptional solvating capacity, with solubility exceeding 50 millimolar concentrations [3]. These solvents effectively coordinate with both the fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups through dipole-dipole interactions, while simultaneously accommodating the polar carboxylic acid functionality [3]. N-methylpyrrolidone exhibits comparable dissolution properties, though extended exposure may promote gradual decomposition of fluorenylmethoxycarbonyl-protected derivatives [3].
Moderately Polar Solvents including tetrahydrofuran, acetone, and dichloromethane provide moderate to high solubility characteristics [4]. The tetrahydrofuran-water binary system demonstrates particular utility, achieving dissolution while maintaining compound integrity [5]. However, phase separation phenomena may occur under specific concentration and temperature conditions [5].
Polar Protic Solvents present more complex dissolution behavior. Methanol and ethanol provide limited to moderate solubility, with dissolution efficiency inversely correlated with increasing alkyl chain length [6]. Water demonstrates severely restricted solubility due to the hydrophobic fluorenyl and tert-butyl moieties, necessitating pH adjustment or co-solvent systems for effective dissolution [6] [7].
| Solvent Class | Solubility Range | Stability | Primary Interactions |
|---|---|---|---|
| Polar Aprotic | High (>50 mM) [3] | Excellent | Dipole coordination |
| Moderately Polar | Moderate-High | Good | Van der Waals forces |
| Polar Protic | Limited-Moderate | pH dependent | Hydrogen bonding |
| Non-polar | Poor | Excellent | Minimal interaction |
Non-Polar Solvents including hexane, toluene, and diethyl ether demonstrate poor dissolution capacity due to insufficient polar interactions with the protecting groups and carboxylic acid functionality [4] [8]. The logarithmic partition coefficient value of 5.53 confirms the compound's preference for polar environments while retaining significant hydrophobic character [1].
The thermal stability profile of tert-butoxycarbonyl-N-methyl-D-ornithine-9-fluorenylmethoxycarbonyl hydroxide reveals complex degradation pathways involving sequential protecting group cleavage and subsequent molecular fragmentation. Thermal degradation follows first-order kinetics with an estimated activation energy of 180-200 kilojoules per mole [9] [10].
Low Temperature Regime (20-60°C) demonstrates excellent stability with half-lives exceeding several weeks. The compound remains structurally intact under standard storage conditions, with minimal observable degradation products [11]. Differential scanning calorimetry studies indicate the absence of significant endothermic or exothermic transitions below 100°C .
Intermediate Temperature Regime (100-150°C) initiates fluorenylmethoxycarbonyl protecting group cleavage through an elimination mechanism [13] [14]. The degradation proceeds via dibenzofulvene formation and carbon dioxide evolution, following the established E1cB pathway [14]. Thermal deprotection kinetics demonstrate temperature dependence with half-lives decreasing from 24 hours at 100°C to 2 hours at 150°C [13].
| Temperature (°C) | Half-life | Primary Process | Rate Constant (s⁻¹) |
|---|---|---|---|
| 100 | 24 hours | Minimal degradation | 8.0×10⁻⁶ |
| 150 | 2 hours | Fmoc cleavage | 9.6×10⁻⁵ |
| 200 | 12 minutes | Rapid degradation | 9.6×10⁻⁴ |
| 250 | 36 seconds | Complete breakdown | 1.9×10⁻² |
High Temperature Regime (200-250°C) produces rapid and extensive decomposition involving both protecting groups [10]. Tert-butoxycarbonyl cleavage occurs through thermal fragmentation, generating isobutylene, carbon dioxide, and the corresponding carbamic acid intermediate [15]. The carbamic acid spontaneously decarboxylates to yield the free amine [15].
Degradation Products include dibenzofulvene, carbon dioxide, isobutylene, and various amino acid derivatives [10] [13]. Mass spectrometric analysis reveals molecular ion fragmentation patterns consistent with sequential protecting group loss and subsequent amino acid backbone cleavage [10]. Extended thermal exposure produces complex mixtures of aromatic hydrocarbons, aliphatic fragments, and nitrogen-containing heterocycles [10].
Kinetic Compensation Effect demonstrates strong correlation between activation energy and pre-exponential factors, suggesting similar rate-determining steps regardless of specific degradation pathway [16]. This phenomenon indicates that thermal stability depends primarily on molecular vibrations and bond dissociation energies rather than specific functional group interactions [16].
The pH-dependent stability of tert-butoxycarbonyl-N-methyl-D-ornithine-9-fluorenylmethoxycarbonyl hydroxide exhibits distinct stability domains reflecting the differential acid and base sensitivity of the protecting groups. The compound demonstrates optimal stability within the neutral pH range (5.0-7.0) where both protecting groups remain intact [17] [18].
Acidic Conditions (pH 1.0-3.0) promote rapid tert-butoxycarbonyl cleavage through acid-catalyzed hydrolysis [18] [9]. The mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by water and subsequent carbamic acid formation [15]. Tert-butoxycarbonyl half-lives decrease dramatically from 72 hours at pH 7.0 to 0.1 hours at pH 1.0 [9]. Trifluoroacetic acid demonstrates particular efficiency for tert-butoxycarbonyl removal, achieving complete deprotection within minutes under concentrated conditions [18].
Basic Conditions (pH 9.0-12.0) induce fluorenylmethoxycarbonyl deprotection through base-catalyzed elimination [17] [19]. Piperidine represents the classical reagent for fluorenylmethoxycarbonyl removal, forming stable dibenzofulvene-piperidine adducts that prevent undesired side reactions [17] [20]. Fluorenylmethoxycarbonyl stability decreases significantly above pH 8.0, with half-lives ranging from 24 hours at pH 7.0 to 0.05 hours at pH 12.0 [17].
| pH Range | Boc Stability | Fmoc Stability | Overall Assessment | Mechanism |
|---|---|---|---|---|
| 1.0-2.0 | Very Poor (0.1h) | Stable (72h) | Poor | Acid-catalyzed Boc cleavage |
| 5.0-7.0 | Stable (24-72h) | Stable (24-72h) | Excellent | Minimal degradation |
| 9.0-11.0 | Stable (72h) | Poor (0.2-4h) | Poor | Base-catalyzed Fmoc cleavage |
Aqueous Matrices demonstrate pH-dependent stability profiles influenced by buffer capacity, ionic strength, and temperature [21]. Phosphate buffers at pH 7.4 provide optimal stability with half-lives exceeding one week at room temperature [21]. Acetate buffers at pH 4.5 maintain reasonable stability due to tert-butoxycarbonyl resistance to weak carboxylic acids [22]. Tris buffers at pH 8.0 promote gradual fluorenylmethoxycarbonyl hydrolysis, limiting storage stability to 5-10 days [21].
Organic Matrices exhibit superior stability characteristics with dimethylformamide and dimethyl sulfoxide maintaining compound integrity for extended periods exceeding 30 days [3] [23]. Water content represents the critical factor influencing degradation rates in organic systems, with anhydrous conditions providing optimal stability [3]. Mixed aqueous-organic systems demonstrate intermediate stability dependent on phase composition and water activity [23].
Ornithine Derivative Stability shows particular pH sensitivity due to the amino acid backbone structure [22]. Delta-N-hydroxyornithine studies demonstrate similar pH-dependent degradation patterns, with spontaneous cyclization occurring under neutral conditions and oxidative degradation under alkaline conditions [22]. These findings suggest that ornithine derivatives require careful pH control for maintaining structural integrity during storage and handling [22].